(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic heterocyclic compound featuring a piperidine core substituted with a 2,5-difluorophenyl acryloyl group and a phenyl-imidazolidinedione moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, often associated with bioactivity in central nervous system (CNS) and enzyme-targeting therapeutics .
- 2,5-Difluorophenyl substituent: Fluorine atoms at positions 2 and 5 enhance metabolic stability and influence lipophilicity, which can modulate blood-brain barrier penetration .
- Imidazolidine-2,4-dione (hydantoin): A five-membered ring with two carbonyl groups, commonly found in anticonvulsants (e.g., phenytoin) and kinase inhibitors.
Properties
IUPAC Name |
1-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O3/c24-17-7-8-20(25)16(14-17)6-9-21(29)26-12-10-18(11-13-26)27-15-22(30)28(23(27)31)19-4-2-1-3-5-19/h1-9,14,18H,10-13,15H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKXENDSSVSKN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C=CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)/C=C/C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 2,5-difluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of a urea derivative with a diketone under basic conditions to form the imidazolidine-2,4-dione ring.
Final Coupling Reaction: The final step is the coupling of the piperidine intermediate with the imidazolidine-2,4-dione moiety through a condensation reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione moiety, potentially converting them to alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the imidazolidine-2,4-dione moiety.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
Biologically, (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is investigated for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the imidazolidine-2,4-dione moiety could participate in hydrogen bonding with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs based on structural motifs, computational similarity metrics, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparisons
<sup>a</sup>LogP values calculated using fragment-based methods.
Key Findings
Structural Similarity Analysis: Using the Tanimoto coefficient (a common metric for binary fingerprint-based similarity ), the target compound shares ~75% similarity with (E)-1-(3-phenylacryloyl)piperidine-4-yl-hydantoin, primarily due to the conserved piperidine-hydantoin scaffold. The 2,5-difluorophenyl group reduces similarity (~60%) to mono-fluoro analogs. Subgraph isomorphism analysis (graph-based comparison ) highlights the acryloyl group as a critical divergent feature, absent in carbamate-linked analogs.
Bioactivity Inference: The 2,5-difluorophenyl-acryloyl motif may enhance target selectivity compared to non-fluorinated analogs, as fluorination often reduces off-target interactions . The imidazolidinedione ring’s rigidity could improve metabolic stability over more flexible urea derivatives, as seen in preclinical kinase inhibitors .
Limitations: Absence of experimental binding or efficacy data for the target compound limits direct pharmacological comparisons. Structural analogs with carbamate or non-fluorinated groups show varied solubility profiles, suggesting the target compound’s LogP (~3.1) may necessitate formulation optimization for oral bioavailability.
Methodological Considerations
- Similarity Coefficients : While the Tanimoto coefficient is widely used, alternative metrics like Dice or Tversky indices may better emphasize specific functional groups (e.g., acryloyl or fluorine) .
- Graph-Based Modeling : Subgraph detection methods are critical for identifying conserved pharmacophores but may overlook stereochemical or conformational nuances .
Biological Activity
(E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a difluorophenyl group and an imidazolidine moiety, suggests significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione. It has a molecular formula of C23H21F2N3O3 and a molecular weight of 425.43 g/mol. The presence of fluorine atoms enhances its lipophilicity and may improve its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H21F2N3O3 |
| Molecular Weight | 425.43 g/mol |
| IUPAC Name | 1-[1-[(E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
| CAS Number | 2035004-10-3 |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group likely enhances binding through hydrophobic interactions, while the imidazolidine moiety can form hydrogen bonds with target proteins. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.
Anticancer Properties
Research has indicated that derivatives of imidazolidine compounds exhibit anticancer properties. For instance, studies have shown that related compounds interfere with crucial biochemical pathways in cancer cells, demonstrating significant antiproliferative effects against various cancer types including pancreatic carcinoma .
Antimigratory and Antiangiogenic Effects
In vitro studies have suggested that compounds similar to this compound possess antimigratory and antiangiogenic properties. These effects are critical in cancer therapy as they can inhibit tumor metastasis and growth by preventing the formation of new blood vessels .
Case Studies
A study published in MDPI explored the biological activities of various piperidine derivatives, including those structurally related to our compound. The results indicated that these derivatives showed considerable anticancer activity exceeding that of established drugs .
Another case study focused on the synthesis and characterization of imidazolidine derivatives, revealing their potential as effective agents against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. How can researchers optimize the synthesis of (E)-1-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize solvent systems (e.g., dichloromethane or THF) and base selection (e.g., NaOH or K₂CO₃) to enhance acryloylation efficiency. Adjust reaction temperature (e.g., 0–25°C) to minimize side reactions .
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol or acetonitrile to isolate high-purity product. Monitor purity via HPLC (≥99%) .
- Analytical Validation: Confirm structural integrity using ¹H/¹³C NMR and LC-MS. Compare spectroscopic data with computational predictions (e.g., PubChem-derived InChI keys) .
Q. What spectroscopic and computational methods are critical for characterizing the compound’s structure and stereochemistry?
Methodological Answer:
- Spectroscopy: Employ ¹H/¹³C NMR to verify the (E)-configuration of the acryloyl group and imidazolidine-dione ring conformation. Use FT-IR to confirm carbonyl stretching frequencies (~1700–1750 cm⁻¹) .
- Crystallography: Perform single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly for the piperidine and phenyl substituents (e.g., torsion angles and intermolecular interactions) .
- Computational Tools: Validate geometry using density functional theory (DFT) calculations (e.g., Gaussian 16) and compare with PubChem’s InChI descriptors .
Advanced Research Questions
Q. How can researchers identify potential biological targets and mechanisms of action for this compound?
Methodological Answer:
- Computational Docking: Use Schrödinger’s Glide or AutoDock Vina to screen against protein databases (e.g., PDB) focusing on fluorophenyl-binding pockets (e.g., kinase ATP-binding sites) .
- In Vitro Assays: Conduct kinase inhibition profiling (e.g., EGFR, VEGFR) and cellular viability assays (e.g., MTT in cancer cell lines) to correlate structural features (e.g., difluorophenyl group) with activity .
- SAR Studies: Synthesize analogs (e.g., replacing 2,5-difluorophenyl with chlorophenyl) to assess pharmacophore requirements .
Q. How should researchers resolve contradictions in experimental data, such as discrepancies between computational predictions and observed bioactivity?
Methodological Answer:
- Orthogonal Validation: Cross-check bioactivity using multiple assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Re-evaluate computational parameters (e.g., solvation models in docking) .
- Batch Reproducibility: Verify compound purity across synthesis batches via LC-MS and DSC (e.g., melting point consistency) .
- Meta-Analysis: Review literature on structurally related imidazolidine-diones (e.g., ’s fluorinated analogs) to identify trends in activity-stereochemistry relationships .
Q. What methodological approaches are recommended for studying the compound’s pharmacokinetics (ADME) in preclinical models?
Methodological Answer:
- In Vivo Models: Administer the compound (e.g., 10 mg/kg IV/PO) in rodents and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites .
- Metabolite ID: Perform HR-MS/MS fragmentation to identify phase I/II metabolites. Compare with in vitro microsomal incubation data (human/rat liver microsomes) .
- Permeability Assays: Assess blood-brain barrier penetration using MDCK-MDR1 monolayers and PAMPA .
Methodological Framework for Research Design
- Theoretical Linkage: Align studies with conceptual frameworks, such as structure-activity relationships (SAR) for fluorinated heterocycles or piperidine-based kinase inhibitors .
- Experimental Rigor: Follow CRDC guidelines (e.g., RDF2050108 for process control in chemical engineering) to ensure reproducibility .
- Data Interpretation: Use cheminformatics tools (e.g., KNIME or MOE) to integrate spectral, crystallographic, and bioactivity data into unified models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
